4-(3-Aminopropyl)benzene-1,2-diol

描述

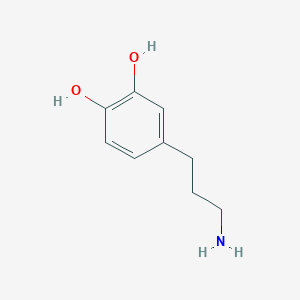

4-(3-Aminopropyl)benzene-1,2-diol is an organic compound with the molecular formula C9H12N2O2. It consists of a benzene ring substituted with a 3-aminopropyl group and two hydroxyl groups at positions 1 and 2 of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Reduction of Nitro Compounds: One common synthetic route involves the reduction of 4-(3-nitropropyl)benzene-1,2-diol. This can be achieved using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron or tin chloride.

Amination of Halides: Another method involves the amination of 4-(3-bromopropyl)benzene-1,2-diol using ammonia or an amine source under suitable conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form an amine.

Substitution Reactions: The compound can undergo electrophilic substitution reactions at the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and nitric acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution Reactions: Reagents like concentrated sulfuric acid, nitric acid, and halogens (e.g., chlorine, bromine) are employed.

Major Products Formed:

Oxidation: Formation of 4-(3-aminopropyl)benzene-1,2-dione.

Reduction: Formation of 4-(3-aminopropyl)benzene-1,2-diamine.

Substitution Reactions: Formation of various substituted benzene derivatives.

科学研究应用

Enhanced Coating Materials

One of the most significant applications of CPA is in the development of advanced surface coatings. The compound demonstrates superior coating efficiency compared to traditional dopamine (DA) due to a single carbon insertion in its aliphatic chain. This modification accelerates intermolecular assembly and enhances the coating rate on various substrates.

- Coating Mechanism : CPA forms polymerized coatings (pCPA) on surfaces, which can subsequently support functionalization with other biomolecules. This property is particularly useful for creating surfaces that require specific biochemical interactions without losing biological activity .

Case Study: Anticoagulant Polysaccharide Coatings

Research indicates that CPA can be conjugated with anticoagulant polysaccharides to improve surface properties while maintaining antiplatelet performance. The use of CPA instead of DA resulted in a significant increase in the coating rate while preserving the biological functionality of the coated surfaces .

Drug Delivery Systems

CPA's ability to modify surfaces can be leveraged in drug delivery systems, particularly for enhancing the biocompatibility and functionality of drug carriers.

- Polymerization Techniques : Studies have shown that CPA can be utilized in polymerization processes that yield stable particles suitable for drug encapsulation. For instance, when combined with sodium periodate, CPA undergoes polymerization to form functional materials that are stable in aqueous environments .

Tissue Engineering

In tissue engineering, CPA-modified surfaces can promote cell adhesion and proliferation. The hydrophilic nature of pCPA coatings enhances cell attachment compared to non-modified surfaces.

- Case Study: Cell Culture : Experiments have demonstrated that cells cultured on pCPA-coated surfaces exhibit improved growth rates and viability, making it a promising candidate for scaffolding materials in regenerative medicine .

Development of Functional Materials

The unique properties of CPA allow it to be used in creating functional materials with specific chemical functionalities.

- Biomineralization : CPA's catecholamine structure facilitates biomineralization processes, which can be applied in developing materials for bone regeneration or dental applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Surface Chemistry | Anticoagulant polysaccharide coatings | Improved coating rates and biological function |

| Biomedical Engineering | Drug delivery systems | Enhanced stability and biocompatibility |

| Tissue Engineering | Cell culture scaffolds | Improved cell adhesion and proliferation |

| Material Science | Biomineralization | Development of regenerative materials |

作用机制

The mechanism by which 4-(3-Aminopropyl)benzene-1,2-diol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological or chemical context in which the compound is used.

相似化合物的比较

4-(3-aminopropyl)benzoic acid

3-(aminopropyl)triethoxysilane

N-(3-aminopropyl)-4-aminobutanal

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

4-(3-Aminopropyl)benzene-1,2-diol, also known as 3-catecholpropanamine (CPA), is a compound that has garnered attention for its unique biological properties and potential applications in various fields, including material science and biomedicine. This article explores the biological activity of CPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzene ring substituted with a propylamine group and two hydroxyl groups at the 1 and 2 positions. This configuration contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Surface Chemistry : CPA exhibits significant properties related to surface chemistry, particularly due to its catechol moiety. The oxidation of catechol can lead to the formation of reactive intermediates that facilitate surface modification processes. This property has been exploited in developing coatings that enhance adhesion and biocompatibility .

Anticoagulant Properties : Studies indicate that CPA can improve the coating rate of polysaccharide materials while maintaining excellent antiplatelet performance. This suggests potential applications in biomedical devices where blood compatibility is crucial .

Anticancer Activity

Recent research has indicated that derivatives of CPA may possess anticancer properties. For instance, compounds structurally related to CPA have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that modifications to the CPA structure could enhance its efficacy in inducing apoptosis in cancer cells .

Case Studies

- Surface Coating Applications : A study explored the use of CPA in creating coatings for medical devices. The results showed that CPA-based coatings exhibited superior performance compared to traditional dopamine-based coatings, enhancing both adhesion and biocompatibility .

- Antiplatelet Activity : Research highlighted that CPA can effectively reduce platelet activation when used as a coating material for surfaces exposed to blood. This property is particularly valuable for implants and devices used in cardiovascular applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

4-(3-aminopropyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,1-2,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMNLLVJYLMTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCN)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。